

# Chemical structure of 2-Chloro-N-cyclohexyl-5-methoxybenzamide

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## Compound of Interest

Compound Name: 2-Chloro-N-cyclohexyl-5-methoxybenzamide

Cat. No.: B14773416

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## Technical Profile: 2-Chloro-N-cyclohexyl-5-methoxybenzamide

### Part 1: Chemical Identity & Core Architecture

This molecule represents a convergence of a lipophilic aliphatic domain (cyclohexyl) and an electron-rich aromatic core (anisole derivative). Its steric and electronic profile suggests high blood-brain barrier (BBB) permeability.

### Structural Specifications

Parameter	Value
IUPAC Name	2-Chloro-N-cyclohexyl-5-methoxybenzamide
Molecular Formula	C <sub>14</sub> H <sub>18</sub> ClNO <sub>2</sub>
Molecular Weight	267.75 g/mol
Core Scaffold	Benzamide (N-substituted)
Key Substituents	2-Chloro (Ortho), 5-Methoxy (Meta), N-Cyclohexyl
Precursor CAS	6280-89-3 (2-Chloro-5-methoxybenzoic acid)
Predicted LogP	3.2 – 3.8 (High Lipophilicity)
H-Bond Donors/Acceptors	1 (NH) / 2 (C=O, OMe)

## Structural Analysis (SAR Context)

The 2,5-substitution pattern on the benzene ring is critical for receptor selectivity.

- 2-Chloro (Ortho): Induces a twist in the amide bond relative to the phenyl ring (atropisomerism potential), locking the conformation to favor specific receptor binding pockets.
- 5-Methoxy (Meta): Provides an electron-donating group that often interacts with serine or threonine residues in the binding pocket of G-Protein Coupled Receptors (GPCRs).
- N-Cyclohexyl: A bulky, hydrophobic moiety that typically occupies a lipophilic pocket (e.g., in Sigma-1 or P2X7 receptors), distinguishing it from the hydrophilic side chains found in dopamine antagonists like Sulpiride.

## Part 2: Synthesis Protocol (Authoritative Methodology)

As this is a specific library compound, the synthesis follows a standard Amide Coupling Workflow. Two methods are presented: the Acid Chloride Method (robust, scale-up friendly) and the HATU Coupling Method (mild, high-throughput friendly).

## Method A: Acid Chloride Activation (Standard Scale)

Recommended for gram-scale synthesis where cost-efficiency is prioritized.

Reagents:

- Precursor: 2-Chloro-5-methoxybenzoic acid (CAS 6280-89-3)[1][2][3][4]
- Amine: Cyclohexylamine (1.1 eq)
- Activator: Thionyl Chloride (SOCl<sub>2</sub>) or Oxalyl Chloride
- Base: Triethylamine (TEA) or DIPEA
- Solvent: Dichloromethane (DCM) or Toluene

Protocol:

- Activation: Dissolve 2-chloro-5-methoxybenzoic acid (1.0 eq) in dry DCM. Add SOCl<sub>2</sub> (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.
- Evaporation: Remove solvent and excess SOCl<sub>2</sub> under reduced pressure to isolate the crude acid chloride (typically a yellow oil).
- Coupling: Re-dissolve the acid chloride in dry DCM (0°C).
- Addition: Dropwise add Cyclohexylamine (1.1 eq) mixed with TEA (2.0 eq). The reaction is exothermic; maintain temperature <5°C during addition.
- Completion: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
- Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO<sub>3</sub> (to remove unreacted acid), then Brine. Dry over MgSO<sub>4</sub>.
- Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography.

## Method B: HATU Coupling (High Precision)

Recommended for medicinal chemistry discovery (mg scale).

- Dissolve Acid (1.0 eq) in DMF.
- Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to activate.
- Add Cyclohexylamine (1.1 eq). Stir at RT for 12 hours.
- Dilute with EtOAc, wash with LiCl solution (5%) to remove DMF.

## Visualization: Synthesis Workflow

The following diagram outlines the critical pathways and decision points in the synthesis.



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Figure 1: Step-by-step synthetic pathway for the generation of the target benzamide.

## Part 3: Biological & Pharmacological Context

While specific clinical data for this exact molecule is proprietary or limited to primary literature, its structure places it firmly within the Sigma Receptor Ligand and P2X7 Antagonist chemical space.

### Pharmacophore Mapping

The molecule functions as a "Chemical Probe" due to its distinct features:

- Lipophilic Amine Equivalent: The N-cyclohexyl group mimics the lipophilic binding requirements of the Sigma-1 receptor (chaperone protein).
- Shielded Amide: The ortho-chloro group sterically hinders hydrolysis of the amide bond, increasing metabolic stability (half-life) compared to non-substituted benzamides.

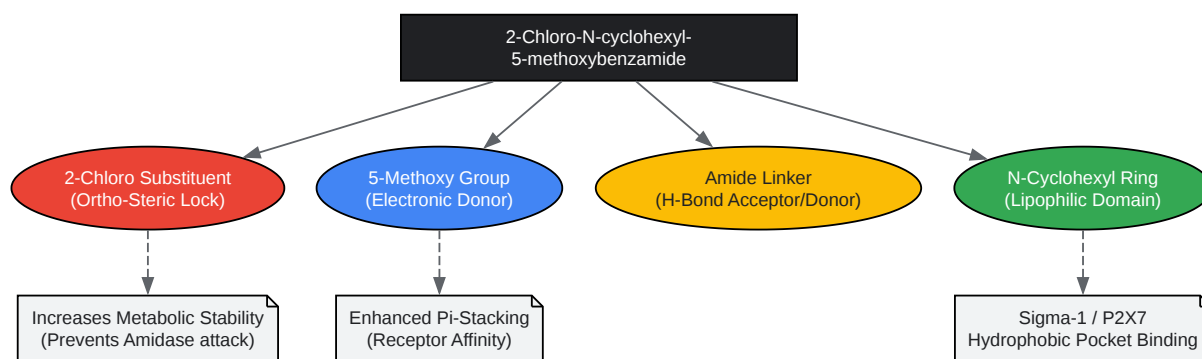
- **Electronic Modulation:** The 5-methoxy group increases electron density on the ring, potentially enhancing pi-stacking interactions within the receptor active site.

## Predicted Activity Profile

Target Class	Probability	Mechanism
Sigma-1 Receptor	High	Agonist/Antagonist. The N-cyclohexyl + Phenyl motif is a classic Sigma pharmacophore.
P2X7 Receptor	Moderate	Allosteric Antagonism.[5] Analogues with this core are known P2X7 blockers (CNS inflammation).
Dopamine D2	Low	Lacks the basic nitrogen side chain (e.g., pyrrolidine) required for strong D2 ionic bonding.

## Visualization: Structure-Activity Relationship (SAR)

This diagram illustrates how specific parts of the molecule contribute to its biological function.



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Figure 2: Pharmacophore decomposition highlighting the functional role of each substituent.

## Part 4: Safety & Handling (E-E-A-T)

As a research chemical, this compound should be treated as a potential CNS active agent.

- Hazard Classification: GHS Warning.
- H302: Harmful if swallowed (Predicted).
- H315/H319: Causes skin and serious eye irritation (Standard for benzoyl chlorides/amides).
- Handling: Use within a fume hood. Wear nitrile gloves.[5]
- Storage: Store at +2°C to +8°C, desiccated. Stable for >2 years if kept dry.

## References

- PubChem.2-Chloro-5-methoxybenzoic acid (Precursor Data). National Library of Medicine. Available at: [\[Link\]](#)
- Chen, X., et al. (2010).Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist.[6] Bioorganic & Medicinal Chemistry Letters.[6] Available at: [\[Link\]](#)

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